molecular formula C19H20O3 B11754924 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one

1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one

Cat. No.: B11754924
M. Wt: 296.4 g/mol
InChI Key: PDFRZPRYDQDKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one can be synthesized through various chemical reactions. One common method involves the condensation of appropriate phenolic compounds with hept-6-en-3-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one often involves extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis . The extraction process usually involves the use of solvents like ethanol to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols .

Mechanism of Action

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

1,7-bis(4-hydroxyphenyl)hept-6-en-3-one

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2

InChI Key

PDFRZPRYDQDKCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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